![molecular formula C14H24N2O2 B2985235 {2-[5-(Aminomethyl)-2-methoxyphenoxy]ethyl}diethylamine CAS No. 938126-40-0](/img/structure/B2985235.png)
{2-[5-(Aminomethyl)-2-methoxyphenoxy]ethyl}diethylamine
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Overview
Description
{2-[5-(Aminomethyl)-2-methoxyphenoxy]ethyl}diethylamine is an organic compound that features a complex structure with multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {2-[5-(Aminomethyl)-2-methoxyphenoxy]ethyl}diethylamine typically involves multiple steps, starting from readily available precursors. One common route involves the alkylation of 2-methoxyphenol with an appropriate alkyl halide, followed by a series of reactions to introduce the aminomethyl group and the diethylamine moiety. The reaction conditions often require the use of strong bases, such as sodium hydride or potassium carbonate, and solvents like dimethylformamide or tetrahydrofuran.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
{2-[5-(Aminomethyl)-2-methoxyphenoxy]ethyl}diethylamine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon or sodium borohydride.
Substitution: Reagents like nitric acid for nitration or bromine for halogenation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or acids, while reduction can produce primary or secondary amines.
Scientific Research Applications
{2-[5-(Aminomethyl)-2-methoxyphenoxy]ethyl}diethylamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including as an analgesic or anti-inflammatory agent.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of {2-[5-(Aminomethyl)-2-methoxyphenoxy]ethyl}diethylamine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biological pathways.
Comparison with Similar Compounds
Similar Compounds
2-Methoxyphenyl isocyanate: Used for amine protection/deprotection sequences.
4-Methoxyphenethylamine: Utilized in the synthesis of various organic compounds.
Uniqueness
{2-[5-(Aminomethyl)-2-methoxyphenoxy]ethyl}diethylamine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Biological Activity
{2-[5-(Aminomethyl)-2-methoxyphenoxy]ethyl}diethylamine is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
This structure includes a methoxy group, an amine group, and an ether linkage, which contribute to its biological properties.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Receptor Modulation : The compound may act as an agonist or antagonist at specific receptors, influencing neurotransmitter systems and other biological pathways.
- Enzyme Interaction : It has been investigated for its potential to modulate enzyme activity, which can affect metabolic pathways and cellular signaling.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Antinociceptive Effects : Preliminary studies suggest potential analgesic properties, making it a candidate for pain management therapies.
- Anti-inflammatory Activity : The compound has shown promise in reducing inflammation in experimental models, indicating potential therapeutic applications in inflammatory diseases.
- Neuroprotective Properties : There is emerging evidence that suggests neuroprotective effects, possibly through modulation of neurotransmitter release and receptor activation.
Table 1: Summary of Biological Activities
Activity Type | Observed Effects | Reference |
---|---|---|
Analgesic | Reduction in pain response | |
Anti-inflammatory | Decreased markers of inflammation | |
Neuroprotective | Protection against neuronal damage |
Case Study: Analgesic Properties
In a controlled study, the compound was administered to animal models to assess its analgesic effects. Results indicated a significant reduction in pain response compared to control groups, suggesting its potential application in pain management therapies.
Case Study: Anti-inflammatory Effects
Another study focused on the anti-inflammatory properties of the compound. It was found to significantly reduce levels of pro-inflammatory cytokines in vitro, supporting its use as a therapeutic agent for inflammatory disorders.
Comparison with Similar Compounds
The unique combination of functional groups in this compound distinguishes it from similar compounds. For example:
Compound Name | Key Features | Biological Activity |
---|---|---|
4-Methoxyphenethylamine | Lacks diethylamine moiety | Moderate agonist activity |
2-Methoxyphenyl isocyanate | Used for amine protection | Limited biological activity |
Properties
IUPAC Name |
2-[5-(aminomethyl)-2-methoxyphenoxy]-N,N-diethylethanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2O2/c1-4-16(5-2)8-9-18-14-10-12(11-15)6-7-13(14)17-3/h6-7,10H,4-5,8-9,11,15H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZTOBRLAZZWDDQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCOC1=C(C=CC(=C1)CN)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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